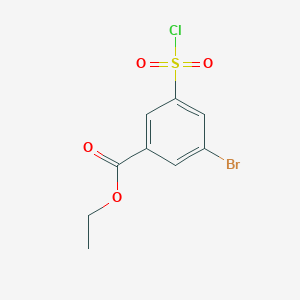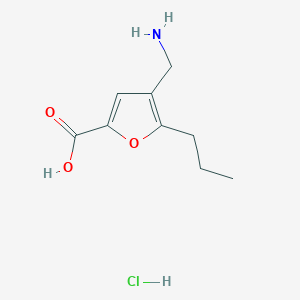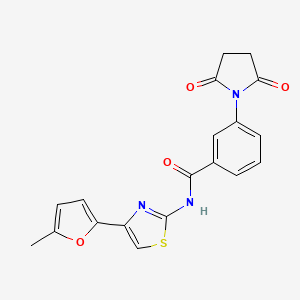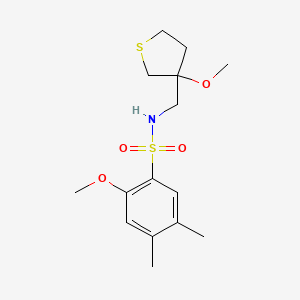
N-ethyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
"N-ethyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide" belongs to a class of compounds with potential antifungal and antimicrobial properties. The compound is a derivative of morpholine and has been investigated for its broad-spectrum activities against various pathogens.
Synthesis Analysis
The synthesis of derivatives similar to "N-ethyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide" involves multiple steps, including functionalization of the morpholine ring and subsequent incorporation into the indole system. One approach described the formation of 2-(2-oxo-morpholin-3-yl)-acetamide derivatives with enhanced plasmatic stability through the introduction of a gem-dimethyl group on the morpholine core, indicating the synthetic flexibility of morpholine derivatives (Bardiot et al., 2015).
Molecular Structure Analysis
Molecular structure analysis of morpholine derivatives reveals that the morpholine rings typically adopt chair conformations, which may influence the biological activity of the compounds. The structural analysis of a related compound demonstrated how the molecular arrangement facilitates interactions within crystals, forming a three-dimensional framework through C—H⋯O interactions (Lin et al., 2012).
Chemical Reactions and Properties
The chemical reactivity of "N-ethyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide" can be inferred from studies on similar compounds, where transamination reactions involving morpholine have led to various derivatives, highlighting the compound's versatile chemical properties and its potential for further modification (Dyachenko et al., 2012).
Physical Properties Analysis
The physical properties of morpholine derivatives, including "N-ethyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide," depend significantly on the molecular structure. Detailed structural analysis can provide insights into solubility, stability, and other physical characteristics essential for their application potential.
Chemical Properties Analysis
Chemical properties, such as reactivity with other compounds, stability under various conditions, and potential for further functionalization, are crucial for understanding the utility of "N-ethyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide" in various applications. Studies on similar compounds have shown a range of activities, from antitumor properties to potential antinociceptive effects, indicating a broad spectrum of chemical properties and activities (Horishny et al., 2020).
Wissenschaftliche Forschungsanwendungen
Chiral 1,4-Oxazino[4,3-a]indoles Syntheses and Properties
The synthesis and properties of chiral 1,4-oxazino[4,3-a]indoles, which share structural similarities with N-ethyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide, have been explored. These compounds often exhibit significant bioactive properties, such as antidepressant, anti-inflammatory, or antitumor activities. Despite the challenges in synthesizing these structures, advancements in enantioselective synthesis have been made, opening up new avenues for the development of bioactive molecules. The review by Dupeux and Michelet (2022) provides an overview of enantioselective strategies and their bioactive evaluation, highlighting the potential of these scaffolds in medicinal chemistry (Dupeux & Michelet, 2022).
Antioxidant Activity Analysis Methods
Understanding the antioxidant activity of compounds, including those related to N-ethyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide, is crucial for assessing their potential therapeutic applications. Munteanu and Apetrei (2021) reviewed critical tests used to determine antioxidant activity, including assays based on hydrogen atom transfer and electron transfer. These methods are essential for evaluating the antioxidant capacity of complex samples, potentially including morpholino-indole derivatives (Munteanu & Apetrei, 2021).
Morpholino Oligos: Gene Function Inhibition
Morpholino oligos, which contain morpholino rings similar to the structure , have been used to inhibit gene function in various model organisms. This review by Heasman (2002) examines the successes and limitations of morpholinos in targeting maternal and zygotic gene functions, highlighting their utility in studying gene function through relatively simple and rapid methods (Heasman, 2002).
Antioxidant Capacity Assays
The reaction pathways underlying antioxidant capacity assays, such as the ABTS/potassium persulfate decolorization assay, provide insight into how antioxidants, possibly including compounds with the morpholino-indole structure, interact with radicals. Ilyasov et al. (2020) discussed the specificity and relevance of oxidation products in these assays, which are crucial for assessing the antioxidant potential of new compounds (Ilyasov et al., 2020).
Eigenschaften
IUPAC Name |
N-ethyl-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-2-19-18(24)17(23)14-11-21(15-6-4-3-5-13(14)15)12-16(22)20-7-9-25-10-8-20/h3-6,11H,2,7-10,12H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEMLJIPZRDZDHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-chloro-N-[2-(4-phenylpiperazine-1-carbonyl)-1H-indol-3-yl]benzamide](/img/structure/B2489513.png)
![N-(4-(dimethylamino)phenethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2489514.png)


![N-[3-[(4-Chlorophenyl)methyl]oxan-3-yl]prop-2-enamide](/img/structure/B2489524.png)


![4-[[2-[3-(3-Methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetyl]amino]benzamide](/img/structure/B2489527.png)
![N-[(4-cinnamyl-1-piperazinyl)carbothioyl]-2,6-difluorobenzamide](/img/structure/B2489528.png)

![methyl 2-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2489533.png)
![(2Z)-2-({4-[(2-chlorophenyl)methoxy]phenyl}methylidene)-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B2489534.png)
![(NE)-N-[2-(3-nitrophenyl)ethylidene]hydroxylamine](/img/structure/B2489535.png)